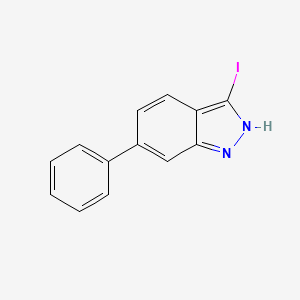

3-Iodo-6-phenyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-phenyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKMVUYZPGCZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NNC(=C3C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733711 | |

| Record name | 3-Iodo-6-phenyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-40-0 | |

| Record name | 3-Iodo-6-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-6-phenyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 3-Iodo-6-phenyl-1H-indazole typically involves the iodination of a corresponding 6-phenyl-1H-indazole precursor. A common and effective method for the iodination of indazoles at the C3 position is the use of iodine in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as N,N-dimethylformamide (DMF). chim.itmdpi.com This direct iodination proceeds with good yields.

For instance, the synthesis can be achieved by reacting 6-phenyl-1H-indazole with iodine and KOH in DMF at room temperature. mdpi.com The reaction mixture is then typically quenched with an aqueous solution of sodium bisulfite to remove excess iodine, followed by extraction and purification. mdpi.com

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₉IN₂ |

| Molecular Weight | 319.99 g/mol |

| Appearance | Solid |

| Melting Point | Not consistently reported |

| 1H NMR (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons of the indazole and phenyl rings, and the N-H proton. |

| 13C NMR (CDCl₃, δ ppm) | Signals corresponding to the carbon atoms of the indazole and phenyl rings. |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. Data should be confirmed with experimental results.

Molecular and Electronic Structure

The molecular structure of 3-Iodo-6-phenyl-1H-indazole is characterized by the planar indazole ring system with the iodine atom at the 3-position and the phenyl group at the 6-position. The N-H proton can exist on either nitrogen of the pyrazole (B372694) ring, leading to two possible tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govmdpi.com

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. researchgate.net These calculations can provide information on molecular orbital energies (HOMO and LUMO), electron density distribution, and the nature of the chemical bonds. Such studies can help in understanding the reactivity of the C-I bond and predicting the outcomes of chemical reactions. acs.orgnih.gov

Table 2: Representative Crystallographic Data for Indazole Derivatives

| Parameter | Typical Range |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, P2₁2₁2₁ |

| C-I Bond Length (Å) | ~2.10 |

| C-N Bond Lengths (Å) | ~1.32 - 1.38 |

| N-N Bond Length (Å) | ~1.35 |

Note: This table provides typical ranges for indazole derivatives and is for illustrative purposes. Specific values for this compound would require experimental determination.

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 6 Phenyl 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-iodo-6-phenyl-1H-indazole, providing precise information about the chemical environment of each proton and carbon atom.

While specific high-resolution 1H and 13C NMR data for this compound is not extensively detailed in the provided search results, general principles and data for related indazole derivatives allow for an informed understanding of its expected spectral characteristics. For instance, in derivatives of 6-bromo-1H-indazole, the indazole NH proton typically appears as a broad singlet in the downfield region of the 1H NMR spectrum, generally between δ 10.5 and 12.0 ppm. The aromatic protons exhibit chemical shifts influenced by the electronic effects of the substituents. In the case of this compound, the phenyl group at the 6-position and the iodine at the 3-position would dictate the specific shifts and coupling patterns of the protons on the indazole and phenyl rings.

For comparison, the 1H NMR spectrum of the related compound 1-methyl-3-phenyl-1H-indazole shows a singlet for the methyl protons at 4.12 ppm and a series of multiplets for the aromatic protons between 7.24 and 8.07 ppm. mdpi.com The 13C NMR spectrum of this compound displays signals for the aromatic carbons in the range of 110.6 to 142.4 ppm, with the methyl carbon appearing at 36.0 ppm. mdpi.com

To resolve complex structural features and unambiguously assign proton and carbon signals, a variety of two-dimensional NMR experiments are indispensable. longdom.orgipb.ptucl.ac.uklibretexts.org

Correlation Spectroscopy (COSY): This homonuclear correlation technique identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.orgucl.ac.uk For this compound, COSY would reveal the connectivity between adjacent protons on the indazole and phenyl rings, helping to trace the spin systems within each aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly 13C. libretexts.org This experiment is crucial for assigning the chemical shift of each carbon atom by linking it to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly useful for identifying quaternary carbons and for connecting the phenyl substituent to the indazole core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. longdom.org This technique can provide insights into the through-space proximity of protons, which can help in determining the relative orientation of the phenyl group with respect to the indazole ring.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ from their solution-state conformations. researchgate.net For this compound, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the unit cell. researchgate.net

Probe the local environment and packing of the molecules in the crystal lattice. researchgate.net

Characterize any polymorphism, where the compound may exist in different crystalline forms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Single-Crystal X-Ray Diffraction for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. carleton.eduhzdr.dehzdr.deceitec.cz This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation. carleton.eduhzdr.de

For this compound, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the indazole and phenyl rings.

The orientation of the phenyl group relative to the indazole core.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the iodine atom, which govern the crystal packing.

While specific crystallographic data for this compound is not available in the search results, data for related structures, such as derivatives of 6-bromo-1H-indazole, are often refined using software like SHELXL.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. acs.orgrsc.org For this compound (C13H9IN2), the expected exact mass can be calculated and compared to the experimentally determined value, typically with an accuracy of a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula.

Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for mass analysis. rsc.orgmdpi.comdoi.org Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. For instance, the fragmentation of related indazole derivatives has been studied to understand the stability of different parts of the molecule. mdpi.com

| Compound | Molecular Formula | Calculated Exact Mass [M+H]+ | Reference |

| 6-Bromo-1-ethyl-3-iodo-1H-indazole | C9H9BrIN2 | 350.8994 | doi.org |

| 1-Benzyl-6-bromo-3-iodo-1H-indazole | C14H11BrIN2 | 412.9150 | doi.org |

| Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylate | C22H18N2O3 | 358.1317 | nih.gov |

| 1-(4-Methoxyphenyl)-3-phenyl-1H-indazole | C20H16N2O | 300.1263 | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also probe intermolecular interactions.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

N-H stretch: A band in the region of 3100-3500 cm-1 corresponding to the N-H stretching vibration of the indazole ring. For 3-iodo-1H-indazole, this appears at 3153 cm-1. mdpi.com

C=N and C=C stretching: Bands in the 1450-1650 cm-1 region corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic rings. 3-iodo-1H-indazole shows a C=N stretch at 1620 cm-1. mdpi.commdpi.com

C-N stretching: A band around 1319 cm-1 is characteristic of the C-N stretch in 3-iodo-1H-indazole. mdpi.com

C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically around 424 cm-1 as seen for 3-iodo-1H-indazole. mdpi.com

Aromatic C-H stretching and bending: Bands corresponding to the C-H stretching vibrations of the aromatic rings would appear above 3000 cm-1, while out-of-plane bending vibrations would be observed at lower wavenumbers.

The position and shape of the N-H stretching band can be particularly informative about hydrogen bonding interactions in the solid state.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and photophysical properties of molecules. rsc.org The absorption of UV or visible light promotes electrons from the ground state to excited states, and the subsequent emission of light as fluorescence provides information about the decay of these excited states.

For this compound, the UV-Vis spectrum, likely recorded in a solvent like toluene (B28343) or dichloromethane, would show absorption bands corresponding to π-π* transitions within the conjugated aromatic system. frontiersin.org The position and intensity of these bands are influenced by the extent of conjugation between the indazole and phenyl rings. The introduction of the iodine atom can also influence the electronic transitions.

Fluorescence spectroscopy would reveal the emission properties of the molecule. The wavelength of maximum emission and the fluorescence quantum yield are important parameters that characterize the emissive nature of the compound. Time-resolved photoluminescence studies can provide insights into the lifetime of the excited state. frontiersin.org

Theoretical and Computational Chemistry Studies of 3 Iodo 6 Phenyl 1h Indazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Iodo-6-phenyl-1H-indazole, DFT calculations are instrumental in predicting its geometry, electronic properties, and spectroscopic behavior. orientjchem.orgworldscientific.comresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgnumberanalytics.com The energy and distribution of these orbitals in this compound are key to understanding its chemical behavior.

The HOMO, being the orbital most willing to donate electrons, indicates regions of nucleophilicity. Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, points to electrophilic sites. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For substituted indazoles, the nature and position of substituents significantly influence the FMOs. mdpi.com In this compound, the iodine atom at the C3 position and the phenyl group at the C6 position will modulate the electron density distribution across the indazole core, thereby affecting the energies and localizations of the HOMO and LUMO. DFT calculations can precisely map these orbitals and quantify the energy gap, providing a basis for predicting how the molecule will interact with other reagents. doi.org

Table 1: Reactivity Descriptors from FMO Analysis

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability. A higher energy suggests stronger nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability. A lower energy suggests stronger electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the global electrophilic nature of a molecule. |

This table provides a framework for the type of data generated from DFT calculations. Actual values would require specific computational studies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP surface of this compound would illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Key features expected on the MEP map of this compound include:

Negative Potential: Concentrated around the nitrogen atoms of the indazole ring due to their lone pairs of electrons. The π-system of the phenyl ring would also exhibit negative potential.

Positive Potential: A region of positive electrostatic potential, known as a "sigma-hole" or "σ-hole," is expected on the iodine atom along the extension of the C-I bond. acs.org This positive cap is a key feature of halogen bonding and indicates a site for nucleophilic or Lewis base interaction. wuxibiology.com The hydrogen atom attached to the N1 nitrogen would also be a site of positive potential.

Natural Population Analysis (NPA) or other charge analysis methods can quantify the partial atomic charges on each atom, providing a more detailed picture of the charge distribution and dipole moment. orientjchem.org This analysis helps in understanding non-covalent interactions, such as the halogen bond between the iodine atom of 3-iodoindazole and an imine hydrogen, which can stabilize transition states in reactions like N2 alkylation. wuxibiology.com

DFT calculations are crucial for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. nih.gov A lower energy barrier indicates a kinetically more favorable reaction pathway.

For reactions involving this compound, such as Suzuki-Miyaura cross-coupling or N-alkylation, DFT can be used to:

Compare Reaction Pathways: For instance, in the N-alkylation of indazoles, DFT can compare the energy barriers for alkylation at the N1 versus the N2 position. Studies on similar indazoles have shown that while the 1-H tautomer is generally more stable, the transition state for N2-alkylation can be lower in energy, explaining the observed selectivity. wuxibiology.com

Identify Key Intermediates: The calculations can identify and determine the relative stabilities of intermediates formed during the reaction.

Analyze Transition State Geometry: The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. For example, in a Suzuki-Miyaura coupling, DFT can model the transition states for the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Understand Substituent Effects: By comparing the reaction barriers for substituted versus unsubstituted indazoles, the electronic and steric effects of the iodo and phenyl groups on the reaction rate and selectivity can be quantified. mdpi.com

Table 2: Example of Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy Barrier (kcal/mol) |

| Path A (e.g., N1-Alkylation) | 0.0 | +20.5 | -5.2 | 20.5 |

| Path B (e.g., N2-Alkylation) | 0.0 | +17.1 | -1.8 | 17.1 |

This table illustrates how DFT can be used to compare the energetics of competing reaction pathways. The pathway with the lower activation energy is predicted to be the major one.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.govsemanticscholar.org For a molecule like this compound, MD simulations can explore its dynamic behavior in different environments (e.g., in solution).

Key applications of MD simulations include:

Conformational Sampling: The phenyl group attached to the indazole core is not static but can rotate around the C-C single bond. MD simulations can sample the accessible conformations and determine the most populated (lowest energy) rotational states. nih.gov This is important as the relative orientation of the phenyl ring can influence crystal packing and interactions with biological targets.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or DMSO), MD can reveal how the solvent organizes around the solute and affects its conformation and reactivity.

Intermolecular Interactions: In a condensed phase or when interacting with another molecule (like a protein), MD simulations can characterize the nature and dynamics of non-covalent interactions, including hydrogen bonds, π-π stacking between phenyl and indazole rings, and halogen bonds involving the iodine atom. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to an observed property.

For a class of compounds including this compound, QSPR could be used to predict properties like:

Solubility

Boiling point

Lipophilicity (LogP)

Reactivity in a specific reaction

The process involves:

Data Set: A training set of indazole derivatives with known experimental property values is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for each molecule in the set. For this compound, descriptors would capture the effects of the iodo and phenyl substituents.

Model Building: Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model.

Validation: The model's predictive power is tested using an external set of compounds not used in the model building.

A validated QSPR model could then be used to predict the properties of new, unsynthesized indazole derivatives, guiding synthetic efforts toward compounds with desired characteristics.

Ligand-Protein Interaction Profiling via Theoretical Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com The primary goal in this context is to understand the binding mechanism, not the ultimate biological outcome.

Docking studies can reveal:

Binding Pose: The most likely three-dimensional orientation of the ligand within the protein's binding site.

Key Interactions: The specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these could include:

Hydrogen Bonding: Between the indazole N-H or N2 atom and polar residues in the binding site.

Hydrophobic Interactions: Involving the phenyl ring and nonpolar protein residues.

Halogen Bonding: A potentially crucial interaction where the electrophilic σ-hole of the iodine atom interacts with a nucleophilic atom (like oxygen or sulfur) in a protein residue. unil.ch

Binding Affinity: Docking programs use scoring functions to estimate the binding free energy, providing a qualitative ranking of binding affinity.

These theoretical studies can generate hypotheses about which proteins this compound might interact with and the structural basis for this interaction, guiding the design of future experimental studies. nih.gov For example, docking of similar indazole derivatives into the active site of enzymes like trypanothione (B104310) reductase has been used to rationalize their biological activity. nih.gov

Chemical Applications and Derivatization Strategies of 3 Iodo 6 Phenyl 1h Indazole

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

3-Iodo-6-phenyl-1H-indazole serves as a crucial precursor for the synthesis of a wide array of complex organic molecules, largely due to the reactivity of the carbon-iodine bond. This bond is susceptible to various cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the indazole core.

The C3-iodo group is an excellent leaving group in metal-catalyzed cross-coupling reactions, making it a cornerstone for the synthesis of various C3-substituted indazole derivatives. researchgate.net The indazole nucleus is a significant scaffold in medicinal chemistry, found in a variety of compounds with a broad range of pharmacological activities. nih.gov

Common transformations involving 3-iodo-1H-indazole derivatives include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a widely used method to form new carbon-carbon bonds. researchgate.netmdpi.com It allows for the introduction of various aryl and heteroaryl groups at the C3-position.

Heck Coupling: This reaction, also palladium-catalyzed, enables the formation of carbon-carbon bonds by coupling the iodoindazole with alkenes. google.com This is particularly useful for synthesizing vinyl-substituted indazoles.

Sonogashira Coupling: This reaction couples the iodoindazole with terminal alkynes, providing a route to 3-alkynyl-1H-indazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 3-amino-1H-indazole derivatives.

Cyanation: The iodo group can be displaced by a cyanide group, typically using a copper or palladium catalyst, to yield 3-cyano-1H-indazoles. These can be further elaborated into other functional groups like carboxylic acids or amines. rsc.org

A general scheme for these transformations is presented below:

Scheme 1: General reaction pathways for the derivatization of 3-iodo-1H-indazole derivatives.

The following table summarizes some examples of C3-substituted indazole derivatives synthesized from 3-iodo-1H-indazole precursors.

| Precursor | Reagent | Catalyst/Conditions | Product | Application/Significance |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄, NaHCO₃ | 3-Aryl-1H-indazole | Synthesis of biologically active compounds |

| 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂, tri-o-tolylphosphine, N,N-diisopropylethylamine | 6-Nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole | Intermediate for pharmacologically active compounds |

| tert-Butyl-3-iodo-1H-indazole-1-carboxylate | 2-Furylboronic acid | PdCl₂(dppf) | tert-Butyl-3-(2-furyl)-1H-indazole-1-carboxylate | Precursor for functionalized indazoles |

This table provides illustrative examples of the synthetic utility of 3-iodo-1H-indazole derivatives.

The reactivity of the this compound scaffold also extends to the construction of more complex, fused heterocyclic systems. The functional groups introduced at the C3-position can undergo subsequent intramolecular cyclization reactions to form new rings fused to the indazole core. For instance, a C3-alkenyl or C3-alkynyl group can be designed to cyclize onto the N1 or N2 position of the indazole or even onto the C4 position of the benzene (B151609) ring, leading to novel polycyclic aromatic systems. These fused systems are of interest in materials science and medicinal chemistry due to their unique electronic and steric properties.

Precursor for Diverse C3-Substituted Indazole Derivatives

Development of this compound as a Ligand in Homogeneous and Heterogeneous Catalysis

While the primary application of this compound is as a synthetic intermediate, its structural features suggest potential for use as a ligand in catalysis. The indazole moiety, with its two nitrogen atoms, can act as a bidentate or monodentate ligand for transition metals.

The nitrogen atoms of the pyrazole (B372694) ring in the indazole scaffold can coordinate to transition metal centers. The presence of the phenyl group at the C6-position can influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity. The iodine at the C3-position could also participate in oxidative addition to a low-valent metal center, a key step in many catalytic cycles. This dual reactivity—coordination through nitrogen and potential reaction at the C-I bond—opens up possibilities for designing novel ligand architectures.

Indazole-based ligands have been employed in various catalytic organic transformations. While specific studies on the catalytic performance of this compound as a ligand are not extensively reported, related indazole derivatives have shown promise. For example, indazole-derived N-heterocyclic carbene (NHC) ligands have been used in cross-coupling reactions. The synthesis of such ligands could potentially start from this compound, where the iodo group is first replaced by a group that can be converted into the carbene precursor. The resulting metal-NHC complexes could then be investigated for their catalytic efficacy in reactions like Suzuki-Miyaura or Heck couplings.

Coordination Chemistry with Transition Metals

Advanced Materials Science Applications

The this compound scaffold holds potential for applications in materials science. The extended π-system of the 6-phenyl-1H-indazole core can be further functionalized at the C3-position to create molecules with interesting photophysical and electronic properties. For example, coupling with other aromatic or heteroaromatic units can lead to conjugated materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent probes. The presence of the heavy iodine atom could also promote intersystem crossing, making derivatives of this compound interesting candidates for applications in photodynamic therapy or as phosphorescent materials. While specific applications of this compound in this field are still emerging, the foundational chemistry for creating such advanced materials is well-established.

Organic Light-Emitting Diode (OLED) Components and Luminescent Materials

The indazole core, particularly when functionalized with aryl groups, is a component of ligands used in developing advanced materials for electronic applications. Phenyl-indazole derivatives are utilized in the synthesis of phosphorescent cationic iridium(III) complexes, which are critical in the field of Organic Light-Emitting Diodes (OLEDs). These complexes are investigated for their photophysical and electrochemical properties. researchgate.net

Researchers have synthesized bis-cyclometalated iridium(III) catalysts featuring ligands such as 6-tert-butyl-2-phenyl-2H-indazole. researchgate.net The emission characteristics of these complexes can be fine-tuned by modifying the ancillary ligands, allowing for adjustments across a broad range of frequencies. researchgate.net For instance, the use of phenyl-1H- chim.itmdpi.comuni-muenchen.detriazole ligands generally induces a spectral blue shift. researchgate.net The fundamental structure of this compound makes it a relevant precursor for creating such sophisticated luminescent materials, where the core scaffold influences the electronic properties essential for OLED performance.

Photochromic and Optoelectronic Materials

Indazole derivatives are explored for their potential in creating photochromic materials, which can reversibly change color upon exposure to light. Certain patented photochromic compounds feature a core structure that can be an aryl or heteroaryl group, such as indazole. google.com These compounds are designed to switch between two states with distinct absorption spectra in response to actinic radiation. google.com The general formula described in related patents includes a heterocyclic ring system, for which an indazole moiety is a suitable candidate. google.comepo.org The substituents on these compounds, which can include halogens and aryl groups, are critical for their photochromic performance. epo.org This positions this compound as a potential starting material or fragment for the synthesis of novel photochromic and optoelectronic devices.

Structure-Activity Relationship (SAR) Studies through Systematic Chemical Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For indazole derivatives, SAR studies often involve modifying substituents at various positions to understand their influence on efficacy and potency. researchgate.netmdpi.com The synthetic accessibility of the this compound scaffold allows for systematic chemical modifications to explore these relationships.

Systematic Variation of the Phenyl Moiety and its Influence on Molecular Properties

The phenyl group at the C6-position of the indazole ring is a common target for modification to enhance biological activity. By introducing different substituents onto this phenyl ring, researchers can alter the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. For example, in the development of anticancer agents, various substituted phenyl groups have been evaluated. mdpi.com

A study on 3-aryl-1H-indazole derivatives revealed that the nature of the substituent on the phenyl ring significantly impacts cytotoxic activity. mdpi.com The introduction of an electron-withdrawing fluoro group at the para-position of the phenyl ring was found to enhance anticancer activity. mdpi.com Conversely, electron-releasing groups like a hydroxy or N,N-dimethylamide group at the same position also resulted in good anticancer activity, demonstrating the complex nature of these interactions. mdpi.com

Table 1: Effect of Phenyl Moiety Substitution on Anticancer Activity of Indazole Derivatives

| Compound | Phenyl Ring Substituent (R) | Target Cell Line | IC₅₀ (µM) | Source |

| 3a | Phenyl | HT-29 | >50 | researchgate.net |

| 3c | 4-Fluorophenyl | HT-29 | 5.5 | researchgate.net |

| 3g | 4-(Methylthio)phenyl | HT-29 | 24.5 | researchgate.net |

| 3j | 4-(N,N-dimethylamino)phenyl | HT-29 | 23.9 | researchgate.net |

| 5a | Phenyl (N-methylated) | HT-29 | 23.6 | researchgate.net |

| 5c | 4-Fluorophenyl (N-methylated) | HT-29 | 2.0 | researchgate.net |

This table is generated from data presented in the referenced literature and is for illustrative purposes.

Halogen Exchange and Further Functionalization at the C3 Position

The iodine atom at the C3 position of this compound is a key functional group that enables extensive derivatization. Halogenation, particularly iodination, is a crucial step for subsequent structural modifications using metal-catalyzed cross-coupling reactions. chim.it The C3-iodo group serves as an excellent leaving group in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling is a widely used method for the C3-functionalization of 1H-indazoles. mdpi.comresearchgate.net This reaction involves coupling the 3-iodo-1H-indazole intermediate with various organoboronic acids in the presence of a palladium catalyst. mdpi.commdpi.comresearchgate.net This strategy has been employed to synthesize a wide array of 3-aryl and 3-heteroaryl indazole derivatives. Theoretical calculations have shown that the choice of catalyst, such as specific ferrocene-based palladium complexes, can significantly influence reaction yields by lowering the energy barrier for the formation of intermediates. mdpi.com

Beyond Suzuki couplings, other functionalization methods at the C3 position include Negishi coupling (using organozinc reagents) and halogen-copper exchange reactions. chim.ituni-muenchen.de These synthetic strategies underscore the importance of the 3-iodo precursor for creating diverse chemical libraries for screening in drug discovery and materials science.

Table 2: Examples of C3-Position Functionalization via Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Source |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | 3-Phenyl-1H-indazole | mdpi.com |

| 3-Iodo-1H-indazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | 3-(4-Fluorophenyl)-1H-indazole | mdpi.com |

| 3-Iodo-1H-indazole | Pyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF | 3-(Pyridin-3-yl)-1H-indazole | mdpi.com |

| tert-Butyl-3-iodo-1H-indazole-1-carboxylate | (2-Furyl)boronic acid | PdCl₂(dppf), BMImBF₄, K₂CO₃ | tert-Butyl-3-(2-furyl)-1H-indazole-1-carboxylate | mdpi.com |

| 1-Benzyl-3-iodo-1H-indazole | Isobutyryl chloride | Lithium dineophylcuprate, NMP | 1-Benzyl-3-isobutyryl-1H-indazole | uni-muenchen.de |

This table is generated from data presented in the referenced literature and is for illustrative purposes.

Future Directions and Emerging Research Avenues for 3 Iodo 6 Phenyl 1h Indazole

Exploration of Novel and Highly Efficient Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a cornerstone of modern chemistry. For 3-iodo-6-phenyl-1H-indazole, future research is likely to focus on moving away from traditional batch syntheses towards more sustainable approaches.

One of the most promising avenues is the use of flow chemistry . acs.orgresearchgate.netfigshare.com This technology offers significant advantages over batch processes, including enhanced safety, improved reproducibility, and greater scalability. acs.orgfigshare.com The ability to precisely control reaction parameters such as temperature and pressure in a continuous flow reactor can lead to higher yields and purities, while minimizing waste. vapourtec.comrsc.org For the synthesis of indazoles, flow chemistry can enable the safe handling of potentially hazardous intermediates and reagents. rsc.org Research in this area could focus on adapting existing multi-step syntheses of substituted indazoles into a continuous flow process, potentially integrating purification steps for a more streamlined and efficient production of this compound. acs.org

Another key area of exploration is the use of transition-metal-catalyzed C-H activation/annulation sequences . mdpi.comnih.govrsc.org These methods offer an atom-economical approach to constructing the indazole core by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials. mdpi.comnih.gov Rhodium and copper-based catalytic systems have shown particular promise in the synthesis of functionalized indazoles. mdpi.commdpi.com Future work could involve developing a one-pot synthesis of this compound through a cascade reaction involving C-H activation, which would be a significant step forward in terms of efficiency and sustainability. acs.org

Furthermore, the development of novel catalytic systems for the synthesis of indazoles is an active area of research. bohrium.comresearchgate.net This includes the use of silver(I)-mediated intramolecular oxidative C-H amination, which has been shown to be effective for the synthesis of various 3-substituted indazoles. bohrium.comacs.org Exploring the applicability of such methods to the synthesis of this compound could lead to more efficient and selective synthetic routes.

| Sustainable Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Increased safety, improved scalability, higher yields and purity, waste minimization. acs.orgresearchgate.netfigshare.comvapourtec.comrsc.org | Adaptation of multi-step syntheses to continuous flow, integration of purification steps. |

| C-H Activation/Annulation | High atom economy, use of readily available starting materials, potential for one-pot syntheses. mdpi.comnih.govmdpi.com | Development of catalytic systems for direct and regioselective functionalization. |

| Novel Catalysis | Improved efficiency, selectivity, and functional group tolerance. bohrium.comresearchgate.netacs.org | Exploration of new metal catalysts and reaction conditions for indazole formation. |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to gain deeper insights into the properties and reactivity of molecules like this compound. Future research will likely see an increased use of advanced computational methods to guide experimental work.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of this compound and its derivatives. acs.org For instance, DFT calculations can help to understand the regioselectivity of substitution reactions on the indazole ring and to predict the most favorable reaction pathways for its synthesis. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. nih.govresearchgate.net This can be particularly useful for predicting its behavior in biological systems and for designing new molecules with specific therapeutic applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are valuable tools for predicting the biological activity and physicochemical properties of new compounds based on their chemical structure. nih.govtandfonline.comresearchgate.netcornell.edu By developing QSAR models for a series of indazole derivatives, researchers can identify the key structural features that are important for a particular biological activity and use this information to design more potent and selective compounds. tandfonline.com

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis, prediction of electronic and spectroscopic properties. acs.orgresearchgate.net | Understanding reaction pathways, predicting reactivity and spectral data. |

| Molecular Dynamics (MD) Simulations | Simulating behavior in solution and interaction with biological targets. nih.govresearchgate.net | Predicting conformational preferences, binding affinities, and dynamic properties. |

| QSAR/QSPR | Predicting biological activity and physicochemical properties. nih.govtandfonline.comresearchgate.netcornell.edu | Guiding the design of new derivatives with enhanced properties. |

Integration into Supramolecular Assemblies and Nanostructured Materials

The presence of an iodine atom in this compound makes it an excellent candidate for use in supramolecular chemistry and materials science. The iodine atom can act as a halogen bond donor , a highly directional non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. nih.govacs.orgmdpi.com

Future research could focus on the co-crystallization of this compound with various halogen bond acceptors to create novel supramolecular assemblies with interesting properties. mdpi.comrsc.org The directionality and strength of the halogen bond can be tuned to design materials with specific crystal packing arrangements, which can in turn influence their physical properties, such as melting point, solubility, and solid-state fluorescence. rsc.org The interaction of the iodine atom with nucleophilic centers like nitrogen or oxygen atoms in other molecules can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net

Furthermore, this compound could serve as a building block for the construction of nanostructured materials , such as metal-organic frameworks (MOFs) . The indazole nitrogen atoms can coordinate to metal ions, while the iodo-phenyl group can be further functionalized to tune the properties of the resulting framework. The porous nature of MOFs makes them attractive for applications in gas storage, separation, and catalysis. High-throughput computational screening could be employed to identify promising MOF structures based on this compound. rsc.org

Development of High-Throughput Screening Methodologies for Chemical Reactivity and Catalysis

To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is crucial. nih.govprinceton.edu HTS allows for the rapid and parallel testing of a large number of reaction conditions, catalysts, or substrates, significantly speeding up the optimization process. Current time information in Vanderburgh County, US.eurekaselect.com

For example, HTS could be used to screen for optimal conditions for Suzuki-Miyaura cross-coupling reactions using this compound as a substrate. frontiersin.org This would allow for the rapid synthesis of a library of 3,6-disubstituted indazole derivatives, which could then be screened for biological activity. HTS can also be applied to the discovery of new catalytic applications for this compound, for instance, by screening its activity in a variety of catalytic transformations.

Photoredox catalysis is another area where HTS could be highly beneficial. nih.govresearchgate.net The development of HTS platforms for photochemical reactions would enable the rapid screening of different photocatalysts, solvents, and light sources to find optimal conditions for reactions involving this compound. princeton.edunih.gov

| High-Throughput Screening Application | Methodology | Potential Outcomes |

| Reaction Optimization | Parallel screening of catalysts, ligands, bases, and solvents in microplate format. nih.govprinceton.edu | Rapid identification of optimal conditions for known transformations. |

| Catalyst Discovery | Screening of this compound as a potential ligand or catalyst in various reactions. | Discovery of new catalytic activities. |

| Library Synthesis | Automated synthesis of a diverse library of derivatives for biological screening. eurekaselect.comnih.gov | Identification of new bioactive compounds. |

| Photocatalysis Screening | Use of LED-illuminated multi-well plates to screen photochemical reactions. researchgate.netnih.gov | Discovery of novel photoredox transformations. |

Unexplored Applications in Physical Organic Chemistry and Advanced Materials Science

The unique combination of an iodinated indazole core and a phenyl substituent suggests that this compound may possess interesting and as-yet-unexplored properties relevant to physical organic chemistry and materials science.

In the realm of physical organic chemistry , studies on the kinetics and mechanisms of reactions involving this compound could provide valuable insights into the reactivity of halogenated heterocycles. wikipedia.org For example, investigating the mechanism of Kemp-type elimination reactions with derivatives of this compound could further our understanding of base-catalyzed decomposition pathways. researchgate.netinformahealthcare.com

In advanced materials science , there is potential for this compound to be used in the development of functional organic materials . acs.org The extended π-system and the presence of heavy iodine and nitrogen atoms could lead to interesting photophysical properties. For instance, it could be investigated for applications in organic electronics , such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the possibility of this compound exhibiting photochromism or thermochromism could be explored. escholarship.orgwikipedia.orgmdpi.com Photochromic materials reversibly change color upon exposure to light, and this property is of interest for applications such as optical data storage and smart windows. wikipedia.org The structural features of this compound, particularly the presence of the halogen and the aromatic systems, might be conducive to such light- or heat-induced structural changes. acs.orgescholarship.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Iodo-6-phenyl-1H-indazole, and how can purity be optimized?

- Methodological Answer :

- Route 1 : Start with 6-phenyl-1H-indazole. Use iodination at the 3-position via electrophilic substitution with iodine monochloride (ICl) in acetic acid at 60–80°C for 4–6 hours. Monitor reaction progress using TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Route 2 : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the phenyl group post-iodination. For example, react 3-iodoindazole with phenylboronic acid under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C). Optimize yields by adjusting catalyst loading and reaction time .

- Purity Optimization : Use recrystallization (ethanol/water mixture) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The indazole NH proton typically appears at δ 12.5–13.5 ppm. Aromatic protons and iodinated positions show distinct splitting patterns .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (iodine has a distinct ¹²⁷I signature).

- HPLC : Use reverse-phase chromatography (e.g., 70:30 acetonitrile/water) to assess purity (>95%). Monitor UV absorption at 254 nm .

Q. How should researchers design preliminary pharmacological screening assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., JAK, EGFR) or receptors (e.g., GPCRs) based on indazole derivatives' known activities. Use computational docking (AutoDock Vina) to predict binding affinity .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™).

- Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at 10–100 µM concentrations .

- Data Validation : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs to ensure reproducibility .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (argon) at –20°C. Desiccate with silica gel to prevent hydrolysis.

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., deiodination or oxidation). Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (acetone/hexane) to obtain single crystals.

- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement (SHELXL) :

- Solve the phase problem via direct methods.

- Refine anisotropic displacement parameters for iodine and phenyl groups.

- Validate using R-factor convergence (<5%) and electron density maps .

- Handling Discrepancies : If bond lengths deviate >3σ from expected values, re-examine data integration or consider twinning .

Q. How can researchers address contradictory biological activity data reported for this compound across studies?

- Methodological Answer :

- Replicate Experiments : Use identical assay conditions (e.g., cell line passage number, serum concentration).

- Purity Verification : Confirm compound integrity via NMR and LC-MS. Impurities >2% can skew results .

- Mechanistic Studies : Perform target engagement assays (e.g., CETSA or SPR) to validate direct binding .

- Meta-Analysis : Apply FINER criteria to evaluate study relevance and novelty. Use PICO frameworks to standardize reporting .

Q. What computational strategies optimize the synthetic route for this compound?

- Methodological Answer :

- DFT Calculations (Gaussian 16) : Model transition states for iodination to predict regioselectivity. Optimize solvent effects (PCM model for acetic acid) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts or temperatures for Suzuki couplings.

- Kinetic Analysis : Use MATLAB or Python to model reaction rates and identify rate-limiting steps (e.g., iodine activation) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for indazole derivatives?

- Methodological Answer :

- Analog Synthesis : Vary substituents at positions 3 (e.g., Br, Cl) and 6 (e.g., substituted phenyl groups). Use parallel synthesis (e.g., 96-well plates) for efficiency .

- Assay Panels : Test analogs against diverse targets (kinases, ion channels) to identify selectivity profiles.

- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.